4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS No.: 26165-62-8
Cat. No.: VC21318976
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26165-62-8 |
---|---|
Molecular Formula | C13H12ClNO2 |
Molecular Weight | 249.69 g/mol |
IUPAC Name | 4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid |
Standard InChI | InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17) |
Standard InChI Key | RDTROARYSPBJMT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C |
Canonical SMILES | CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C |
Introduction
Chemical Structure and Properties
Chemical Structure
4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has the molecular formula C₁₃H₁₂ClNO₂ and a molecular weight of 249.6929 g/mol . The structure comprises a benzoic acid moiety with a chlorine atom at the 4-position and a 2,5-dimethyl-1H-pyrrole group attached at the 3-position, forming a distinctive N-aryl pyrrole arrangement. The InChI representation is InChI=1/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17) .
Physical Properties
The physical properties of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are summarized in Table 1:
Table 1: Physical Properties of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Property | Value | Reference |
---|---|---|
Molecular Weight | 249.6929 g/mol | |
Density | 1.26 g/cm³ | |
Boiling Point | 431°C at 760 mmHg | |
Flash Point | 214.5°C | |
Refractive Index | 1.595 | |
Vapor Pressure | 3.4E-08 mmHg at 25°C |
The high boiling and flash points indicate significant thermal stability, while the very low vapor pressure suggests minimal volatility at room temperature. These properties characterize 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a stable solid under standard conditions, which has implications for its handling, storage, and potential applications.
Chemical Properties
The compound features a carboxylic acid group that confers acidic properties, with a predicted pKa value of approximately 3.48 . This acidity allows for salt formation and participation in esterification reactions typical of carboxylic acids. The 2,5-dimethyl-1H-pyrrol-1-yl substituent introduces electronic effects that influence the electron distribution within the benzoic acid ring system, while the chloro substituent contributes both electronic and steric effects that can impact the reactivity patterns of the molecule.
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves forming the key C-N bond between a suitably functionalized benzoic acid derivative and 2,5-dimethylpyrrole. Several synthetic approaches can be employed, each with distinct advantages and limitations, as outlined in Table 2:
Table 2: Potential Synthetic Approaches for 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Approach | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Transition Metal-Catalyzed Coupling | 4-chloro-3-halobenzoic acid, 2,5-dimethylpyrrole | Pd/Cu catalyst, base, heat | High selectivity, moderate to high yields | Catalyst cost, potential metal contamination |
Nucleophilic Aromatic Substitution | 4-chloro-3-fluorobenzoic acid, 2,5-dimethylpyrrole | Strong base, polar solvent, heat | Less expensive, no transition metals | Limited substrate scope, harsh conditions |
Directed Ortho-Metalation | 4-chlorobenzoic acid, 2,5-dimethylpyrrole | Organolithium base, electrophile | Regioselective functionalization | Cryogenic conditions, moisture sensitivity |
Industrial Production Considerations
Applications and Research
Medicinal Chemistry
Compounds containing pyrrole moieties and chlorinated aromatic rings frequently demonstrate bioactivity across multiple therapeutic areas. The structural features of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid suggest potential applications in medicinal chemistry research, as summarized in Table 3:
Table 3: Potential Medicinal Chemistry Applications
Application Area | Structural Relevance | Potential Mechanism |
---|---|---|
Anti-inflammatory agents | Carboxylic acid moiety, chloroaromatic ring | Cyclooxygenase/lipoxygenase inhibition |
Antimicrobial compounds | Halogenated aromatic structure | Cell wall or membrane disruption |
Enzyme inhibitors | Rigid scaffold with hydrogen bonding capabilities | Active site or allosteric binding |
The carboxylic acid group offers hydrogen bonding capabilities that can facilitate interactions with protein binding sites, while the aromatic and pyrrole portions provide hydrophobic interaction potential. These features collectively create a pharmacophore that may exhibit affinity for various biological targets.
Materials Science
In materials science, compounds with similar structural features to 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been utilized as building blocks for functional materials, particularly in polymer chemistry and materials with specific electronic or optical properties.
Table 4: Materials Science Applications
Application | Contribution of Structural Elements | Potential Benefits |
---|---|---|
High-performance polymers | Carboxylic acid as polymerization site | Enhanced thermal stability, mechanical properties |
Electronic materials | Pyrrole ring with conjugated system | Tunable electronic properties |
Surface modifiers | Carboxylic acid anchoring group | Improved adhesion, controlled surface properties |
The carboxylic acid functional group can serve as a reactive handle for polymerization reactions or surface attachment, while the aromatic and heterocyclic portions can contribute to thermal stability and specific material properties.
Agrochemical Research
The structural motifs present in 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid share similarities with certain agrochemicals, suggesting potential applications in this field:
Table 5: Potential Agrochemical Applications
Application Type | Relevant Structural Features | Possible Mode of Action |
---|---|---|
Herbicides | Chlorinated aromatic ring, carboxylic acid | Disruption of plant growth mechanisms |
Fungicides | N-substituted pyrrole moiety | Interference with fungal cell processes |
Plant growth regulators | Benzoic acid scaffold | Modulation of plant hormone pathways |
Mechanism of Action
The potential biological activity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid likely derives from its ability to interact with specific molecular targets through various binding modes:
These interactions could manifest in different mechanisms depending on the biological context, including:
-
Competitive inhibition of enzymes by occupying substrate binding sites
-
Allosteric modulation of protein function through conformational changes
-
Interference with cell membrane integrity or permeability
-
Disruption of specific biochemical pathways through selective binding
Comparison with Similar Compounds
Understanding the relationship between 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and structurally related compounds provides insight into structure-activity relationships and potential applications.
Table 6: Comparison with Related Compounds
Compound | Structural Difference | Impact on Properties | Potential Application Differences |
---|---|---|---|
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde | Aldehyde instead of carboxylic acid | Higher reactivity, different hydrogen bonding pattern | Synthetic intermediate, different biological targeting |
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol | Hydroxymethyl instead of carboxylic acid | Less acidic, different hydrogen bonding capacity | Alternative pharmacophore, different reactivity profile |
4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | Nitrile instead of carboxylic acid | Different electronic properties, no acidic proton | Alternative synthetic handle, different biological targeting |
These structural analogs represent a chemical space for exploring how minor modifications affect physical properties, reactivity patterns, and potential biological activities.
Current Market and Availability
4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is available from several chemical suppliers, primarily serving the research and development market. Based on supplier information, the compound appears to be produced at a specialty chemical scale rather than a bulk commodity scale.
Table 7: Known Suppliers
Supplier | Location | Contact Information |
---|---|---|
J & K SCIENTIFIC LTD. | China | 010-82848833; jkinfo@jkchemical.com |
Beijing Ouhe Technology Co., Ltd | China | 010-82967028; 2355560935@qq.com |
Chengdu HuaNa Chemicals Co., Ltd. | China | 028-86612776; 515238037@qq.com |
Jiangsu aikang biomedical research | China | 025-66110311; qzhang@aikonchem.com |
Henan Lien Chemical Products Co., Ltd. | China | 03716091-9097; 1520689222@qq.com |
The availability from multiple suppliers indicates established synthetic routes and ongoing interest in this compound for research purposes.
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